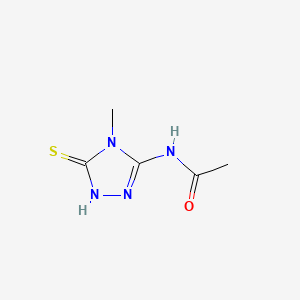
Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)- is a chemical compound with the molecular formula C5H8N4OS. It is known for its unique structure, which includes a triazole ring, a sulfur atom, and an acetamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-thioxo-1H-1,2,4-triazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a variety of acetamide derivatives with different functional groups .
科学的研究の応用
Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interfere with cellular processes.
作用機序
The mechanism of action of Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, its interaction with cellular receptors can modulate signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Acetamido-5-mercapto-4-methyl-1,2,4-triazole: Similar structure but lacks the acetamide group.
N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide: Contains a triazine ring instead of a triazole ring.
N-(4,5-Dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-acetamid: Similar structure but with different substituents.
Uniqueness
Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)- is unique due to its combination of a triazole ring, sulfur atom, and acetamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
71521-92-1 |
|---|---|
分子式 |
C5H8N4OS |
分子量 |
172.21 g/mol |
IUPAC名 |
N-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C5H8N4OS/c1-3(10)6-4-7-8-5(11)9(4)2/h1-2H3,(H,8,11)(H,6,7,10) |
InChIキー |
OQSOCBWRGQBAJC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NNC(=S)N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



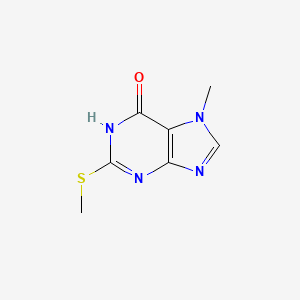
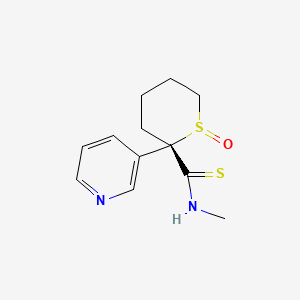

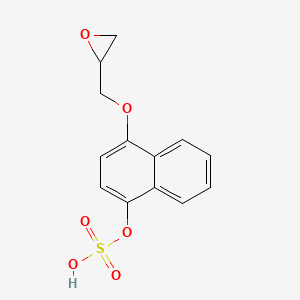

![(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone](/img/structure/B12938778.png)

![1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12938783.png)
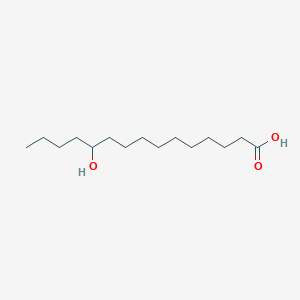


![1-{4-[(1H-Benzimidazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B12938810.png)
![N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B12938819.png)
